
N-(Methylsulfanyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Methylsulfanyl)methanimine: is a reactive molecular substance containing a methyl group attached to an imine. It is a compound of interest due to its unique chemical properties and potential applications in various fields. The molecular formula for this compound is CH₃N=CH₂. This compound is known for its reactivity and ability to form trimers, such as trimethyl 1,3,5-triazinane .
準備方法
Synthetic Routes and Reaction Conditions: N-(Methylsulfanyl)methanimine can be synthesized through several methods:
From Dimethylamine: This method involves the chlorination of dimethylamine using solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.
Thermal Decomposition: It can also be prepared by heating the trimer 1,3,5-trimethyl-1,3,5-triazinane to 450°C (842°F).
Direct Formation: At 515°C (959°F), trimethylamine decomposes into methane and this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
化学反応の分析
Types of Reactions: N-(Methylsulfanyl)methanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various amine derivatives, imine-substituted compounds, and other nitrogen-containing organic molecules .
科学的研究の応用
N-(Methylsulfanyl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Its reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other advanced materials.
作用機序
The mechanism by which N-(Methylsulfanyl)methanimine exerts its effects involves its high reactivity and ability to form stable intermediates. It can interact with various molecular targets, including enzymes and nucleic acids, through nucleophilic and electrophilic interactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
類似化合物との比較
Methanimine (CH₂=NH): A simpler imine with similar reactivity but lacks the methylsulfanyl group.
Dimethylamine (CH₃)₂NH: A related amine that can be used as a precursor in the synthesis of N-(Methylsulfanyl)methanimine.
Trimethylamine (CH₃)₃N: Another related compound that decomposes to form this compound at high temperatures.
Uniqueness: this compound is unique due to its methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
特性
CAS番号 |
76665-04-8 |
|---|---|
分子式 |
C2H5NS |
分子量 |
75.14 g/mol |
IUPAC名 |
N-methylsulfanylmethanimine |
InChI |
InChI=1S/C2H5NS/c1-3-4-2/h1H2,2H3 |
InChIキー |
BLWLKJUUKQOZTJ-UHFFFAOYSA-N |
正規SMILES |
CSN=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


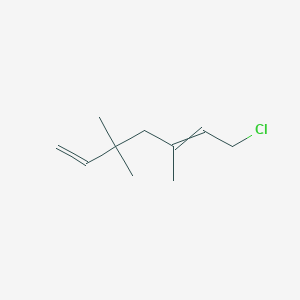

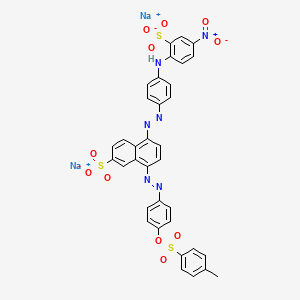
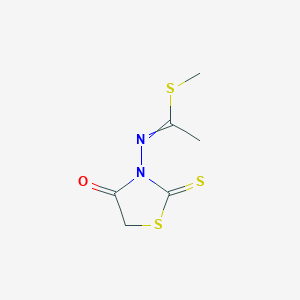
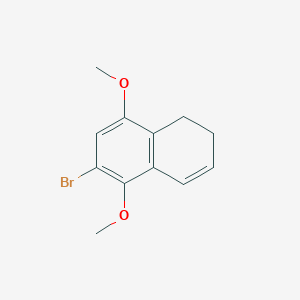


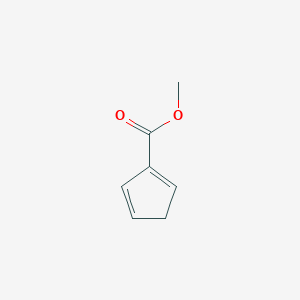
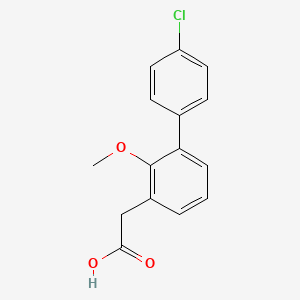
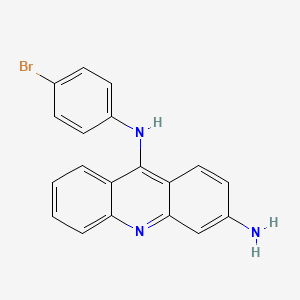

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)
